molecular formula C24H26N6 B4645999 5-Isopropyl-3-phenyl-7-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine

5-Isopropyl-3-phenyl-7-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B4645999
M. Wt: 398.5 g/mol
InChI Key: GXRAXHNLYBZOSO-UHFFFAOYSA-N
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Description

5-Isopropyl-3-phenyl-7-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine is a complex heterocyclic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in the field of oncology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Isopropyl-3-phenyl-7-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine typically involves multiple steps. One common method includes the esterification of nicotinic acid, followed by oxidation with 3-chloroperoxybenzoic acid to yield pyridine N-oxides. Subsequent nucleophilic substitution with trimethylsilyl cyanide and reduction with sodium and ammonium chloride in ethanol solution completes the synthesis .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above-mentioned synthetic routes to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

5-Isopropyl-3-phenyl-7-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: 3-chloroperoxybenzoic acid (mCPBA)

    Reduction: Sodium borohydride (NaBH4)

    Substitution: Trimethylsilyl cyanide (TMSCN)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups at specific positions on the molecule .

Scientific Research Applications

Comparison with Similar Compounds

Biological Activity

5-Isopropyl-3-phenyl-7-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure

The compound belongs to the pyrazolo[1,5-a]pyrimidine class, characterized by a fused bicyclic structure that is known for various biological activities. The presence of an isopropyl group, a phenyl group, and a piperazine moiety contributes to its pharmacological properties.

Research indicates that compounds in the pyrazolo[1,5-a]pyrimidine family often exhibit their biological effects through several mechanisms:

  • Inhibition of Kinases : Many derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibition of CDKs can lead to cell cycle arrest and potential apoptosis in cancer cells.
  • Antiviral Activity : Some studies suggest that pyrimidine derivatives can inhibit viral replication by interfering with nucleotide synthesis pathways, which are essential for viral genome replication.

Anticancer Properties

Table 1 summarizes the anticancer activity of this compound based on various studies:

Study ReferenceCell Line TestedIC50 (μM)Mechanism of Action
A431 Vulvar Carcinoma10Inhibition of cell proliferation and migration
L1210 Leukemia Cells15Interference with nucleoside uptake
Various Cancer Lines12CDK inhibition leading to cell cycle arrest

Antiviral Properties

The compound has also shown promise in antiviral applications:

  • Mechanism : It is believed that the compound may inhibit de novo pyrimidine biosynthesis, which is critical for viral replication. This was evidenced by studies demonstrating increased interferon production in response to pyrimidine deprivation during viral infections .

Case Study 1: Anticancer Efficacy

In a study published in Journal of Medicinal Chemistry, a derivative similar to the target compound exhibited significant anticancer activity against multiple tumor types. The study reported an IC50 value of 10 μM against A431 cells, suggesting effective inhibition of tumor growth through CDK inhibition mechanisms .

Case Study 2: Antiviral Activity

Another investigation highlighted the antiviral potential of related compounds, demonstrating their ability to enhance interferon production when cells were deprived of pyrimidines. This suggests a novel mechanism where pyrimidine synthesis inhibitors can boost innate immune responses against viral infections .

Properties

IUPAC Name

3-phenyl-5-propan-2-yl-7-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N6/c1-18(2)21-16-23(29-14-12-28(13-15-29)22-10-6-7-11-25-22)30-24(27-21)20(17-26-30)19-8-4-3-5-9-19/h3-11,16-18H,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXRAXHNLYBZOSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC2=C(C=NN2C(=C1)N3CCN(CC3)C4=CC=CC=N4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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